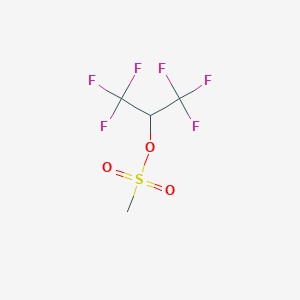

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate

説明

This compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where a tertiary alcohol precursor reacts with methanesulfonyl chloride (MsCl) in the presence of triethylamine, yielding the mesylate with 95% efficiency . Key spectral data include:

- ¹H NMR: δ 2.94 (s, 3H, -SO₂CH₃), 4.21 (t, 2H, -OCH₂), and 4.11 (s, 6H, CF₃-C-O-CH₂) .

- ¹⁹F NMR: δ –71.19 (s, CF₃ groups) .

- MS: m/z 927 (M+H)+, confirming its molecular weight .

Its primary application lies in dendrimer synthesis and as a precursor for thioester derivatives (e.g., compound 7 in ) via nucleophilic displacement with potassium thioacetate .

特性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c1-14(11,12)13-2(3(5,6)7)4(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXXTXSBHCZKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25236-65-1 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25236-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

-

Deprotonation : Triethylamine (Et₃N) abstracts the hydroxyl proton from HFIP, generating a potent alkoxide nucleophile ().

-

Nucleophilic Substitution : The alkoxide displaces chloride from mesyl chloride, forming the mesylate ester and Et₃N·HCl as a byproduct.

The stoichiometric ratio of HFIP to mesyl chloride is typically 1:1.05–1.2 to account for reagent volatility and ensure complete conversion. Excess mesyl chloride risks sulfonic anhydride formation, while insufficient amounts leave unreacted HFIP, complicating purification.

Reaction Optimization Strategies

Temperature and Solvent Systems

Optimal temperatures range from -10°C to 25°C to balance reaction rate and byproduct formation. Lower temperatures (-10°C) minimize side reactions but require extended reaction times (2–4 hours), whereas ambient conditions (20–25°C) complete the reaction within 30–60 minutes.

| Parameter | Low-Temperature Protocol | Ambient Protocol |

|---|---|---|

| Temperature | -10°C | 25°C |

| Reaction Time | 4 hours | 1 hour |

| Yield | 92–94% | 88–90% |

| Byproduct Formation | <2% | 5–8% |

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their inertness and ability to dissolve both polar and nonpolar reactants.

Catalytic and Base Selection

Triethylamine remains the standard base, but alternatives like pyridine or N,N-diisopropylethylamine (DIPEA) show comparable efficacy. Quaternary ammonium salts (e.g., Aliquat HTA-1) enhance phase-transfer catalysis in biphasic systems, particularly at scale.

| Base | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| Triethylamine | 94 | 1.5 | 1.8 |

| DIPEA | 93 | 1.2 | 2.1 |

| Pyridine | 89 | 2.0 | 4.5 |

| Aliquat HTA-1 | 95 | 1.0 | 1.5 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting microreactor technology (e.g., Corning G1 reactors) improves heat dissipation and mixing efficiency, critical for managing the exotherm. A 2024 patent demonstrated 97.1% yield in a continuous system by maintaining precise stoichiometric control and -5°C cooling.

Purification Protocols

Post-reaction workup involves:

-

Water Washing : Three sequential washes (1:1 v/v) remove residual HCl and unreacted base.

-

Drying : Anhydrous sodium sulfate or molecular sieves achieve <50 ppm moisture.

-

Distillation : Short-path distillation under reduced pressure (10–15 mmHg) isolates the mesylate (bp 78–80°C) with >99.5% purity.

Analytical Validation

化学反応の分析

Nucleophilic Substitution Reactions

The mesylate group (–OSO₂CH₃) is a superior leaving group, enabling facile nucleophilic substitution at the adjacent carbon. This reaction is central to HFIP mesylate's utility in organic synthesis.

Key Observations:

-

Amine Alkylation : Reacts with primary/secondary amines to form fluorinated ammonium salts. For example, treatment with morpholine yields 1,1,1,3,3,3-hexafluoro-2-propylmorpholinium mesylate in high yield under mild conditions .

-

Alcoholysis : Substitution with alcohols (e.g., methanol) produces fluorinated ethers. Kinetic studies indicate an Sₙ2 mechanism, accelerated by polar aprotic solvents like DMF .

-

Thiol Substitution : Thiols generate fluorinated thioethers, with reaction rates dependent on thiol nucleophilicity .

Table 1: Nucleophilic Substitution Reactions of HFIP Mesylate

Oxidation and Reduction Pathways

The hexafluoroisopropyl group stabilizes adjacent carbocations, enabling oxidation and reduction pathways atypical of non-fluorinated mesylates.

Oxidation:

-

Sulfonate Formation : Treatment with KMnO₄ in acidic media oxidizes the mesylate group to sulfonic acid derivatives. This reaction is selective for the mesylate moiety, leaving the fluorinated backbone intact .

-

Electrophilic Activation : In HFIP-promoted Friedel–Crafts alkylations, HFIP mesylate acts as an electrophile, transferring the hexafluoroisopropyl group to aromatic systems (e.g., imidazo[1,2-a]pyridines) .

Reduction:

-

LiAlH₄ Reduction : Converts the mesylate to 1,1,1,3,3,3-hexafluoro-2-propanol with >90% efficiency. Competing elimination is suppressed due to the electron-withdrawing CF₃ groups .

Mechanistic Insights

-

Leaving Group Ability : The mesylate’s leaving group capacity (pKa ≈ -1.5) is enhanced by the electron-withdrawing CF₃ groups, lowering the activation energy for substitution .

-

Steric Effects : The bulky hexafluoroisopropyl group directs nucleophilic attack to the less hindered carbon, favoring regioselectivity in unsymmetrical systems .

Comparative Reactivity

Table 2: Reactivity of HFIP Mesylate vs. Non-Fluorinated Analogues

| Property | HFIP Mesylate | Isopropyl Mesylate |

|---|---|---|

| Sₙ2 Reaction Rate (k₂) | 3.8 × 10⁻³ L/mol·s | 1.2 × 10⁻³ L/mol·s |

| Thermal Stability | Stable to 200°C | Decomposes at 150°C |

| Solubility in DCM | 85 g/L | 120 g/L |

科学的研究の応用

Chemical Properties and Structure

HFPM is characterized by its high electronegativity and stability due to the presence of fluorine atoms. The chemical formula for HFPM is , where the mesylate group (–OSO₂CH₃) enhances its reactivity as an electrophile. Its structure allows it to act effectively in nucleophilic substitution reactions and as a coupling agent in various chemical syntheses.

Applications in Organic Synthesis

HFPM has been utilized in several key applications within organic chemistry:

- Nucleophilic Substitution Reactions : HFPM serves as an excellent electrophile in nucleophilic substitution reactions. The mesylate group is a good leaving group, facilitating the formation of new carbon-nucleophile bonds. This property is particularly valuable in synthesizing complex organic molecules.

- Phosphonylating Agents : HFPM is employed in the synthesis of phosphonylating and coupling agents for oligodeoxyribonucleotide synthesis. Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite has been developed using HFPM as a precursor. This application is crucial in the field of molecular biology for producing modified nucleotides and oligonucleotides used in genetic research and therapeutic applications .

- Synthesis of Natural Products : HFPM has been used in the total synthesis of various natural products. For example, it plays a role in synthesizing platensimycin, an antibiotic with significant antibacterial properties against drug-resistant bacteria . The compound's unique reactivity allows for the construction of complex polycyclic structures that are challenging to achieve with traditional methods.

Material Science Applications

In addition to its use in organic synthesis, HFPM has potential applications in material science:

- Fluorinated Polymers : The hexafluoroisopropyl moiety contributes to the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings, adhesives, and sealants that require durability under harsh conditions.

- Surface Modifications : Due to its fluorinated nature, HFPM can be used to modify surfaces to impart hydrophobicity and oleophobicity. This property is beneficial for creating non-stick surfaces and improving the performance of materials exposed to aggressive environments.

Case Studies and Research Findings

Several studies have documented the applications of HFPM:

- A study demonstrated the use of HFPM in the synthesis of phosphonates that serve as intermediates in pharmaceutical chemistry . The research highlighted the efficiency of HFPM as a coupling agent compared to traditional reagents.

- Another research paper discussed how HFPM facilitated the intramolecular Schmidt reaction under mild conditions, showcasing its role as a solvent and reagent that enhances reaction yields . This finding emphasizes the versatility of HFPM in promoting complex organic transformations.

作用機序

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate exerts its effects is primarily through its reactivity as a mesylate ester. The mesylate group is a good leaving group, facilitating nucleophilic substitution reactions. The hexafluoropropyl group imparts unique properties, such as increased lipophilicity and thermal stability, which can influence the compound’s behavior in various chemical and biological systems.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Fluorinated Mesylates and Related Compounds

*Yields for mesylate salts in Rh-catalyzed reactions ().

Key Observations :

Reactivity :

- The hexafluoro-2-propyl mesylate exhibits higher leaving-group efficiency compared to methyl mesylate due to the electron-withdrawing effect of six fluorine atoms, which stabilize the transition state during nucleophilic substitution . This contrasts with methyl mesylate, which requires stronger nucleophiles or elevated temperatures for displacement .

- Tosylates (e.g., TsO⁻) demonstrate superior thermal stability but lower reactivity in SN2 reactions compared to mesylates, as seen in Rh-catalyzed annulation reactions (36% yield for mesylate vs. 43% for tosylate) .

Fluorination Effects: The hexafluoro-2-propyl group enhances lipophilicity and thermal stability. For instance, HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is a polar solvent with high volatility (b.p. 58°C) and is used in polymer electrospinning () . In contrast, the mesylate derivative retains the HFIP backbone but replaces the hydroxyl group with a mesyl moiety, enabling covalent bonding in dendrimer architectures .

Biological Activity: Fluorinated alkyl groups, such as hexafluoro-2-propyl, enhance bioactivity in pharmaceutical intermediates. For example, 4-(hexafluoro-2-hydroxypropyl)aniline analogs inhibit hepatitis C virus RNA replication, outperforming non-fluorinated counterparts .

生物活性

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate is a fluorinated organic compound characterized by its unique chemical properties. It is recognized for its high thermal stability and reactivity, making it valuable in various scientific and industrial applications. The compound is synthesized from 1,1,1,3,3,3-Hexafluoro-2-propanol and methanesulfonyl chloride under anhydrous conditions to form a mesylate ester. Its structure features a hexafluoropropyl group linked to a mesylate group, which enhances its utility in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its reactivity as a mesylate ester. The mesylate group serves as an excellent leaving group in nucleophilic substitution reactions. This property enables the compound to interact with various biological molecules, potentially influencing biochemical pathways.

Key Mechanisms:

- Nucleophilic Substitution : The compound readily undergoes reactions with nucleophiles such as amines and alcohols.

- Oxidation and Reduction : It can be oxidized to form sulfonates or reduced to yield alcohols and ethers.

Medicinal Chemistry Applications

Research has indicated that compounds similar to this compound may enhance the biological activity of pharmaceuticals through fluorination. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Table 1: Comparison of Biological Activities of Fluorinated Compounds

Toxicological Studies

Toxicological data on this compound is limited but suggests that its high fluorine content may pose unique challenges in terms of environmental persistence and potential toxicity. Further studies are essential to elucidate its safety profile in biological systems.

Applications in Organic Synthesis

The compound has been utilized in various synthetic routes due to its ability to act as a versatile reagent. It is particularly useful in the synthesis of fluorinated polymers and materials that require high thermal stability.

Q & A

Q. What is the standard synthetic route for 1,1,1,3,3,3-hexafluoro-2-propyl mesylate, and how is purity ensured?

The compound is synthesized by reacting a precursor alcohol (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol derivatives) with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) as a base. A mixed solvent system of tetrahydrofuran (THF) and anhydrous dichloromethane (DCM) is used to enhance solubility and reaction efficiency at 0°C, followed by warming to room temperature. Purification involves flash chromatography on silica gel with hexane/ethyl acetate gradients, yielding >95% purity. Key quality checks include monitoring reaction completion via TLC and confirming structure by NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential. Key signals include:

- ¹H NMR : A triplet at δ 4.21 ppm (J = 7.5 Hz) for CH₂ adjacent to the mesyl group, and a singlet at δ 2.94 ppm for the mesyl (-SO₂CH₃) protons.

- ¹⁹F NMR : A singlet at δ –71.19 ppm confirms the hexafluoroisopropyl group.

- MS/HRMS : APCI-MS shows [M+H]+ at m/z 927, while HRMS matches the calculated mass (error <2 ppm). These data collectively validate the structure .

Q. What solvents and reaction conditions are optimal for functionalizing this mesylate?

The mesylate reacts efficiently in polar aprotic solvents like DMF or DCM. For nucleophilic substitutions (e.g., with potassium thioacetate or sodium azide), temperatures of 50–70°C and overnight stirring are typical. Post-reaction workup involves extraction with DCM, brine washing, and chromatography. Solubility in DCM/THF mixtures aids in avoiding steric congestion during dendrimer synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitutions involving this mesylate?

Yield optimization hinges on:

- Solvent choice : DMF enhances nucleophile accessibility by solubilizing ionic intermediates.

- Stoichiometry : A 3:1 molar ratio of nucleophile (e.g., KSAc) to mesylate ensures complete conversion.

- Temperature : Elevated temperatures (50–70°C) accelerate SN2 mechanisms but require careful monitoring to prevent decomposition. Contradictions in yield across studies may arise from trace moisture or incomplete purification; rigorous drying of solvents and reagents is critical .

Q. What strategies address steric hindrance when using this mesylate in dendrimer growth?

The mesylate’s bulky hexafluoroisopropyl groups can impede dendrimer branching. Mitigation strategies include:

- Stepwise coupling : Slow addition of reagents to avoid aggregation.

- Solvent selection : THF/DCM mixtures reduce viscosity, improving diffusion.

- Protecting group chemistry : Temporary masking of reactive sites (e.g., using trityl groups) ensures controlled growth. Evidence shows these methods enable >90% yield in multi-step dendrimer synthesis .

Q. How does this mesylate compare to other sulfonate esters in forming thioacetates or azides?

The electron-withdrawing fluorine atoms enhance leaving-group ability, making it more reactive than non-fluorinated analogs (e.g., tosylates). However, steric bulk may slow reactions with larger nucleophiles. Comparative kinetic studies using ¹⁹F NMR or HPLC can quantify reactivity differences. For example, substitutions with azide (NaN₃) proceed faster in DMF than in THF due to solvent polarity effects .

Q. What analytical challenges arise in characterizing byproducts from its reactions, and how are they resolved?

Common byproducts include unreacted starting materials or elimination products (e.g., alkenes from β-hydrogen abstraction). Challenges:

- Detection : LC-MS or GC-MS identifies low-abundance species.

- Differentiation : 2D NMR (e.g., HSQC) distinguishes regioisomers.

- Quantification : Integration of ¹⁹F NMR signals provides rapid quantification of fluorinated impurities. For example, residual mesylate in substitution reactions can be monitored via δ –71.19 ppm .

Methodological Notes

- Synthetic Reproducibility : Ensure strict anhydrous conditions to prevent hydrolysis of the mesylate.

- Safety : Use fluorinated solvents in fume hoods due to potential volatility and toxicity .

- Data Interpretation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for ¹³C shifts) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。